molecular formula C11H13BrF2N2 B1408136 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine CAS No. 1704096-45-6

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine

Cat. No.: B1408136
CAS No.: 1704096-45-6
M. Wt: 291.13 g/mol
InChI Key: NIADYNZKISCYPC-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine is a chemical compound characterized by the presence of a bromine atom, two fluorine atoms, and a piperazine ring

Preparation Methods

The synthesis of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,3-difluoroaniline and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol.

    Catalysts and Reagents: Catalysts like palladium on carbon (Pd/C) and reagents such as sodium hydride (NaH) are commonly used to facilitate the reaction.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide (NaI) in acetone.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate (KMnO4) or reduced using hydrogen gas (H2) in the presence of a catalyst.

    Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with sodium iodide yields 1-(4-iodo-2,3-difluorophenyl)-4-methylpiperazine.

Scientific Research Applications

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperazine can be compared with similar compounds such as:

    1-(4-Bromo-2,3-difluorophenyl)-4-methylpiperidine: This compound has a similar structure but differs in the ring system.

    (4-Bromo-2,3-difluorophenyl)methanol: This compound has a hydroxyl group instead of a piperazine ring.

    1-(4-Bromo-2,3-difluorophenyl)-2-methylpropan-1-ol: This compound has a different alkyl group attached to the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-2,3-difluorophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c1-15-4-6-16(7-5-15)9-3-2-8(12)10(13)11(9)14/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIADYNZKISCYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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